molecular formula C9H14O4 B1320304 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid CAS No. 1268842-79-0

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B1320304
CAS No.: 1268842-79-0
M. Wt: 186.2 g/mol
InChI Key: FSQXAHDYGFYONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H14O4. It is known for its use in organic synthesis, particularly in the preparation of amino acids and peptides. The compound features a cyclopropane ring, which is a three-membered carbon ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group.

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amino acids. This compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it can be used to protect the amino group of an amino acid, preventing unwanted reactions during peptide bond formation. The interaction between this compound and enzymes such as peptidases ensures the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides .

Cellular Effects

The effects of this compound on cells and cellular processes are significant, particularly in the context of peptide synthesis. This compound influences cell function by modulating the availability of free amino groups, which are essential for protein synthesis. By protecting amino groups, this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can alter the expression of genes involved in amino acid metabolism and peptide synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms a covalent bond with the amino group of an amino acid, creating a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted reactions, thereby protecting it during peptide synthesis. Additionally, this compound can inhibit or activate enzymes involved in peptide bond formation, further influencing the synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to the release of the protected amino group. Long-term studies have shown that the compound remains stable under controlled conditions, but its degradation can affect cellular function and peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory issues, and potential harm if ingested. Threshold effects have been observed, where the compound’s protective efficacy diminishes beyond a certain concentration, leading to incomplete protection of amino groups .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid and peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the selective protection and deprotection of amino groups. These interactions influence metabolic flux and the levels of metabolites involved in peptide synthesis. The presence of this compound can modulate the activity of these enzymes, affecting the overall efficiency of peptide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where peptide synthesis occurs. The distribution of this compound can influence its protective efficacy and the overall efficiency of peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles involved in peptide synthesis through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its protective effects precisely where needed, enhancing the efficiency of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the cyclopropanation and protection steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc protecting group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, allowing for further functionalization.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid
  • 1-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid

Uniqueness: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of strained ring systems and other complex organic structures .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQXAHDYGFYONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At room temperature under shielded light, to N,N′-diisopropylcarbodiimide (99.75 g) was added copper(I) chloride (1.57 g), and then tert-butanol (83 ml) was added dropwise over 20 minutes, followed by stirring for 4 days. The supernatant (12.7 ml) was added to a dichloromethane solution (40 ml) of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (6.37 g), and heated at reflux for 3 hours. Hexane (50 ml) was added to the reaction solution, and the precipitate was filtered off. After the filtrate was concentrated under reduced pressure, a saturated aqueous sodium hydrogen carbonate solution was added to the residue, and extracted with dichloromethane. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. After hexane was added to the resulting residue, the precipitate was filtered off, and the filtrate was concentrated. The resulting residue was dissolved in tetrahydrofuran (25 ml), and 1 N aqueous sodium hydroxide solution (25 ml) was added, and stirred at room temperature overnight. After the reaction solution was concentrated under reduced pressure, 1 N aqueous sodium hydroxide solution (15 ml) was added to the residue, and washed with dichloromethane. A 10% aqueous citric acid solution was added to the aqueous layer to render it acidic, and extracted with dichloromethane. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid (1.80 g).
Quantity
99.75 g
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
1.57 g
Type
catalyst
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
6.37 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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